![molecular formula C14H12FN5O2 B5571733 2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5571733.png)

2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-(2-furylmethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

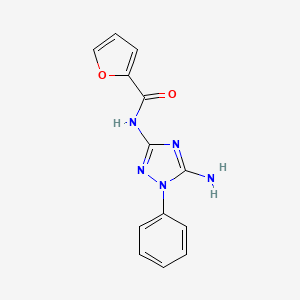

The study and development of compounds with specific functional groups, such as fluorophenyl tetrazoles and furylmethyl acetamides, are of significant interest in the field of medicinal chemistry and materials science due to their potential biological activities and unique physical and chemical properties.

Synthesis Analysis

Compounds with structures incorporating elements like fluorophenyl, tetrazolyl, and furylmethyl groups are typically synthesized through multi-step chemical reactions. These reactions often involve the condensation of specific precursor molecules under controlled conditions to introduce the desired functional groups at specific locations on the molecule (Parikh & Joshi, 2014).

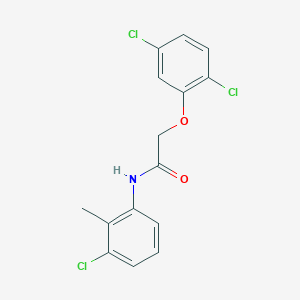

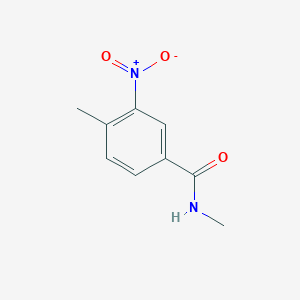

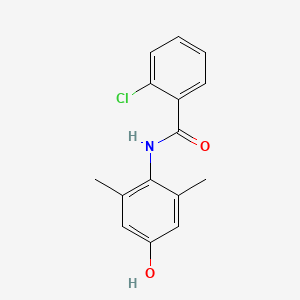

Molecular Structure Analysis

The molecular structure of compounds similar to "2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-(2-furylmethyl)acetamide" can be characterized by techniques such as NMR, IR spectroscopy, and X-ray crystallography. These methods provide detailed information about the spatial arrangement of atoms, the presence of specific functional groups, and the overall geometry of the molecule (Boechat et al., 2011).

Chemical Reactions and Properties

The chemical behavior of such compounds is influenced by the presence of the tetrazole ring, fluorophenyl groups, and acetamide linkages. These structural features can participate in various chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition reactions. The fluorine atoms can also affect the molecule's reactivity and stability by influencing the electron distribution within the molecule (Sunder & Maleraju, 2013).

Physical Properties Analysis

The physical properties of these compounds, including melting point, solubility, and crystal structure, are closely related to their molecular structure. The presence of fluorine atoms and the specific arrangement of the tetrazole and furylmethyl groups can lead to unique physical characteristics, such as increased thermal stability and specific crystalline forms (Chi et al., 2018).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards different reagents, are determined by the functional groups present in the molecule. The tetrazole ring, known for its resemblance to carboxylic acid in terms of hydrogen bonding capability, and the electronegative fluorine atoms significantly contribute to the compound's overall chemical behavior (Tanaka et al., 2019).

For further detailed research and analysis, consulting specific scientific literature and conducting experimental studies on the compound of interest would be necessary. The references provided offer a foundation for understanding related compounds' synthesis, structure, and properties.

- Synthesis and evaluation of related compounds: (Parikh & Joshi, 2014)

- Molecular structure and characterization: (Boechat et al., 2011)

- Chemical reactions and anti-inflammatory activity: (Sunder & Maleraju, 2013)

- Physical and crystal structure analysis: (Chi et al., 2018)

- Chemical properties and potential as an anti-epileptic drug candidate: (Tanaka et al., 2019)

Wissenschaftliche Forschungsanwendungen

Radioligand Development for PET Imaging

Fluorine-substituted compounds have been developed as selective ligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET). For instance, [18F]DPA-714, a compound designed with a fluorine atom, allows for in vivo imaging using PET to study brain inflammation and neurodegeneration (Dollé et al., 2008).

Antimicrobial Agents

Derivatives with fluorine atoms have shown notable antimicrobial properties. The presence of fluorine enhances the antimicrobial potency of these compounds against a range of bacterial and fungal strains, suggesting their potential application in developing new antibacterial and antifungal agents (Parikh & Joshi, 2014).

Antibacterial Evaluation

Isoxazolinyl oxazolidinones, incorporating fluorine, have been synthesized and evaluated for their antibacterial activity against resistant Gram-positive and Gram-negative bacteria. These compounds exhibit potent antibacterial properties, indicating their potential for treating bacterial infections (Varshney et al., 2009).

Cancer Research

Fluorine-containing compounds have been explored for their potential in cancer therapy. For example, specific sulfonamide derivatives have been synthesized and screened for their cytotoxic activity against breast and colon cancer cell lines, showing promising results for future cancer treatments (Ghorab et al., 2015).

Photovoltaic Efficiency Modeling

Studies on benzothiazolinone acetamide analogs, including those with fluorine substitutions, have evaluated their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds exhibit good light-harvesting efficiency and free energy of electron injection, suggesting their application in enhancing the efficiency of photovoltaic cells (Mary et al., 2020).

Eigenschaften

IUPAC Name |

2-[5-(2-fluorophenyl)tetrazol-2-yl]-N-(furan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN5O2/c15-12-6-2-1-5-11(12)14-17-19-20(18-14)9-13(21)16-8-10-4-3-7-22-10/h1-7H,8-9H2,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQKMFHWZQUPLLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN(N=N2)CC(=O)NCC3=CC=CO3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[5-(2-fluorophenyl)tetrazol-2-yl]-N-(furan-2-ylmethyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-methyl-2-(9-oxa-2-azaspiro[5.5]undec-2-yl)pyrimidin-5-yl]ethanone](/img/structure/B5571653.png)

![N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5571694.png)

![4-({[(2,2,2-trichloro-1-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5571705.png)

![N-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5571707.png)

![3-{[4-(2-pyridinylmethyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5571728.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-ethoxybenzamide](/img/structure/B5571749.png)

![N~1~-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-tetrazole-1,5-diamine](/img/structure/B5571754.png)

![N-(4-fluorophenyl)-2-[(3-fluorophenyl)amino]nicotinamide](/img/structure/B5571762.png)

![4-chlorophenyl [(2-nitrophenyl)thio]acetate](/img/structure/B5571766.png)